molecular formula C13H9Br2N5O2 B11695042 N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11695042
M. Wt: 427.05 g/mol
InChI Key: HUNUQRHBYMVDFA-UHFFFAOYSA-N
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Description

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes an indole moiety and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole and pyrazole derivatives.

Scientific Research Applications

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both bromine atoms and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H9Br2N5O2

Molecular Weight

427.05 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H9Br2N5O2/c1-5-2-9(18-17-5)12(21)20-19-11-7-3-6(14)4-8(15)10(7)16-13(11)22/h2-4,16,22H,1H3,(H,17,18)

InChI Key

HUNUQRHBYMVDFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O

Origin of Product

United States

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